molecular formula C10H10Br2O4S B12330470 Diethyl 2,5-dibromothiophene-3,4-dicarboxylate

Diethyl 2,5-dibromothiophene-3,4-dicarboxylate

Cat. No.: B12330470
M. Wt: 386.06 g/mol
InChI Key: LZAWRJAMRCQDPN-UHFFFAOYSA-N
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Description

Diethyl 2,5-dibromothiophene-3,4-dicarboxylate is an organic compound with the molecular formula C10H10Br2O4S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,5-dibromothiophene-3,4-dicarboxylate can be synthesized through the bromination of diethyl thiophene-3,4-dicarboxylate. The reaction typically involves the use of bromine in an organic solvent such as chloroform or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the thiophene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-dibromothiophene-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2,5-dibromothiophene-3,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 2,5-dibromothiophene-3,4-dicarboxylate and its derivatives involves interactions with biological targets such as enzymes and receptors. For example, some derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation. The bromine atoms and the thiophene ring play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,5-dibromothiophene-3,4-dicarboxylate is unique due to the presence of bromine atoms, which enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various thiophene-based compounds with diverse applications .

Properties

Molecular Formula

C10H10Br2O4S

Molecular Weight

386.06 g/mol

IUPAC Name

diethyl 2,5-dibromothiophene-3,4-dicarboxylate

InChI

InChI=1S/C10H10Br2O4S/c1-3-15-9(13)5-6(10(14)16-4-2)8(12)17-7(5)11/h3-4H2,1-2H3

InChI Key

LZAWRJAMRCQDPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C(=O)OCC)Br)Br

Origin of Product

United States

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